2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with a thiazole ring
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some benzofuran derivatives have been found to have antioxidant activity, which involves the scavenging of free radicals . .
Result of Action
The result of action of benzofuran derivatives can vary depending on the specific compound and its biological activity. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their fusion. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while substitution reactions can introduce halogen atoms or other functional groups onto the benzofuran ring .
Scientific Research Applications
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the thiazole ring but differ in the fused aromatic ring, leading to different biological activities.
Benzofuran derivatives: Compounds with only the benzofuran ring exhibit different chemical reactivity and biological properties compared to those with an additional thiazole ring.
Uniqueness
2-(1-Benzofuran-2-YL)-4-ethyl-1,3-thiazole-5-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-2-9-12(14(16)17)19-13(15-9)11-7-8-5-3-4-6-10(8)18-11/h3-7H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXJMKXQEMIUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.